molecular formula C24H16N2O3 B13370811 2-(1,3-benzodioxol-5-yl)-9-phenyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one

2-(1,3-benzodioxol-5-yl)-9-phenyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one

Cat. No.: B13370811
M. Wt: 380.4 g/mol
InChI Key: KHWVXCJAEMSNPR-UHFFFAOYSA-N
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Description

2-(1,3-Benzodioxol-5-yl)-9-phenyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one is a complex organic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a unique structure combining a benzodioxole moiety with a pyrroloquinoline framework, making it a subject of study for its biological activities and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzodioxol-5-yl)-9-phenyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one typically involves multi-step organic reactions. One common method includes the Pd-catalyzed C-N cross-coupling reaction. This process involves the use of palladium catalysts and bases such as cesium carbonate to facilitate the coupling of benzodioxole and pyrroloquinoline derivatives .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzodioxol-5-yl)-9-phenyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen functionalities, while reduction may produce more saturated compounds.

Scientific Research Applications

Mechanism of Action

The mechanism by which 2-(1,3-benzodioxol-5-yl)-9-phenyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one exerts its effects involves interactions with cellular targets. For instance, it may inhibit specific enzymes or receptors, leading to altered cellular functions. In the context of anticancer activity, it has been shown to cause cell cycle arrest and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,3-Benzodioxol-5-yl)-9-phenyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one is unique due to its combined structural features, which may confer distinct biological activities not observed in simpler analogs. Its dual presence of benzodioxole and pyrroloquinoline moieties makes it a versatile compound for further research and development.

Properties

Molecular Formula

C24H16N2O3

Molecular Weight

380.4 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yl)-9-phenyl-3H-pyrrolo[3,4-b]quinolin-1-one

InChI

InChI=1S/C24H16N2O3/c27-24-23-19(13-26(24)16-10-11-20-21(12-16)29-14-28-20)25-18-9-5-4-8-17(18)22(23)15-6-2-1-3-7-15/h1-12H,13-14H2

InChI Key

KHWVXCJAEMSNPR-UHFFFAOYSA-N

Canonical SMILES

C1C2=NC3=CC=CC=C3C(=C2C(=O)N1C4=CC5=C(C=C4)OCO5)C6=CC=CC=C6

Origin of Product

United States

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